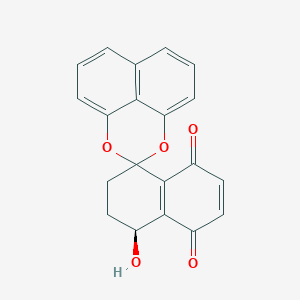

Palmarumycin CP18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palmarumycin CP18 is a natural product found in Edenia with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Palmarumycin CP18 has demonstrated significant antitumor effects through various mechanisms. Notably, it acts as an inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme that plays a crucial role in cancer cell proliferation and survival. The inhibition of TrxR-1 leads to reduced levels of thioredoxin-1 (Trx-1), which is often overexpressed in tumors and associated with poor patient outcomes.

Case Studies

- In vitro studies involving MCF-7 human breast cancer cells showed that this compound inhibited cell growth at concentrations ranging from 1 to 3 μM. The IC50 value for TrxR inhibition was reported at 0.25 μM, indicating its potency against cancer cell lines .

Antifungal Activity

This compound also exhibits notable antifungal properties. Its effectiveness against various fungal pathogens has been documented in several studies.

Antifungal Mechanism

- The compound's structure allows it to interfere with fungal cell growth and replication. It has been shown to inhibit mycelial growth rates of fungi such as Penicillium piricola and Botrytis cinerea, indicating its potential as a therapeutic agent in treating fungal infections .

Activity Data

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Penicillium piricola | High |

| Rhizoctonia solani | Moderate |

| Botrytis cinerea | High |

| Fusarium oxysporum | Low |

This table summarizes the antifungal efficacy of this compound against various pathogens, demonstrating its potential utility in agricultural or clinical settings.

Antileishmanial Properties

Recent studies have highlighted the antileishmanial activity of this compound, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis.

Efficacy Against Leishmania

Análisis De Reacciones Químicas

Stability and Reactivity

CP18 demonstrates sensitivity to acidic conditions and nucleophilic environments:

Key Observations :

-

pH Stability :

-

Demethylation Reactions :

Challenge: Direct acetalization with 1,8-dihydroxynaphthalene (1,8-DHN)

The C8 hydroxyl group in CP18 creates intramolecular hydrogen bonding, complicating spiroketal formation .

Solution :

-

Use of ketoenol ether intermediates (e.g., compound 2 ) to bypass hydrogen bonding issues.

-

Catalyst : p-Toluenesulfonic acid (TsOH) under oxygen-free conditions .

Antifunctionalization Pathways

CP18 derivatives undergo benzylic oxidation and acetylation for structural diversification:

Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Benzylic Oxidation | PDC, t-BuOOH | Ketone derivatives (e.g., 5 ) | 55–69% |

| Acetylation | Ac₂O, pyridine | Acetyl-protected intermediates | >90% |

| NaBH₄ Reduction | NaBH₄ in MeOH | 5,8-Dimethoxy CJ-12,372 (8 ) | 97% |

Key Insight : Demethylation with (CH₃)₃SiI is highly solvent-dependent, with DMSO-d₆ stabilizing the spiroketal core during NMR analysis .

Structural Validation

Analytical Techniques :

Comparative Reactivity with Analogues

| Parameter | Palmarumycin CP18 | CJ-12,372 |

|---|---|---|

| Oxidation Stability | Moderate | High (hydroquinone) |

| Demethylation Products | Binaphthyl ethers | Unreactive |

| Solubility | Low in H₂O | Moderate in EtOAc |

Propiedades

Fórmula molecular |

C20H14O5 |

|---|---|

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

(5'S)-5'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,8'-6,7-dihydro-5H-naphthalene]-1',4'-dione |

InChI |

InChI=1S/C20H14O5/c21-12-7-8-14(23)19-18(12)13(22)9-10-20(19)24-15-5-1-3-11-4-2-6-16(25-20)17(11)15/h1-8,13,22H,9-10H2/t13-/m0/s1 |

Clave InChI |

QRNNOWVUVIEQSM-ZDUSSCGKSA-N |

SMILES isomérico |

C1CC2(C3=C([C@H]1O)C(=O)C=CC3=O)OC4=CC=CC5=C4C(=CC=C5)O2 |

SMILES canónico |

C1CC2(C3=C(C1O)C(=O)C=CC3=O)OC4=CC=CC5=C4C(=CC=C5)O2 |

Sinónimos |

palmarumycin CP18 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.